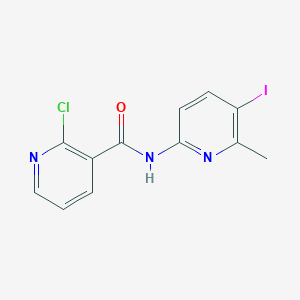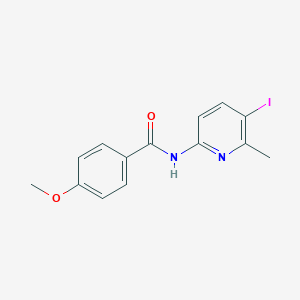![molecular formula C20H17F3N2O3 B251594 N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251594.png)
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The morpholine ring is introduced via nucleophilic substitution reactions, and the trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in binding to specific protein targets, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a benzofuran moiety.
2-(morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetonitrile: Contains a morpholine and trifluoromethyl group but lacks the benzofuran ring.
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide: Similar functional groups but with a piperazine ring.
Uniqueness
N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, morpholine ring, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C20H17F3N2O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)14-5-6-16(25-7-9-27-10-8-25)15(12-14)24-19(26)18-11-13-3-1-2-4-17(13)28-18/h1-6,11-12H,7-10H2,(H,24,26) |
Clave InChI |
BKMKPOMYIOHTRW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251517.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B251526.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251527.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)

